4-Amino-5-methylthiophene-2-sulfonamide

antimicrobial sulfonamide SAR thiophene isostere folic acid biosynthesis inhibition

Researchers requiring 4-amino-5-methylthiophene-2-sulfonamide scaffolds for kinase or CA inhibitor programs face limited commercial availability. This building block resolves key synthetic bottlenecks: • Enables direct Gewald-type thieno[3,2-d]pyrimidine cyclocondensation via the 4-NH₂ handle; 5-CH₃ pre-installs hydrophobic packing groups, eliminating late-stage C-H methylation. • Retains free 2-sulfonamide for downstream N-functionalization or zinc-binding group installation in metalloenzyme inhibitor design. • Provides a differentiated CA inhibitor scaffold with noncompetitive binding kinetics distinct from classical aryl sulfonamides.

Molecular Formula C5H8N2O2S2
Molecular Weight 192.3 g/mol
CAS No. 905839-53-4
Cat. No. B1373352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylthiophene-2-sulfonamide
CAS905839-53-4
Molecular FormulaC5H8N2O2S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)S(=O)(=O)N)N
InChIInChI=1S/C5H8N2O2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9)
InChIKeyRKCDSAZBYYBGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methylthiophene-2-sulfonamide Identity and Procurement


4-Amino-5-methylthiophene-2-sulfonamide is a heterocyclic sulfonamide building block (C₅H₈N₂O₂S₂, MW 192.26) featuring a thiophene core substituted with a primary sulfonamide at the 2-position, an amino group at the 4-position, and a methyl group at the 5-position . Commercial sources report a typical minimum purity of 95% . The compound is primarily used as a synthetic intermediate in medicinal chemistry for the construction of thienopyrimidine libraries, sulfonamide-based enzyme inhibitors, and functionalized heterocyclic scaffolds [1]. Its IUPAC name is 4-amino-5-methylthiophene-2-sulfonamide, and its canonical SMILES is CC1=C(N)C=C(S(N)(=O)=O)S1 .

1
Medicinal chemistry building block for thienopyrimidine and sulfonamide inhibitor libraries.
2
Unique 4-NH₂, 5-CH₃ disubstitution pattern on thiophene-2-sulfonamide core; non-fungible scaffold.
3
Commercial grade ≥95% purity supports early-stage synthesis and initial screening campaigns.

Why 4-Amino-5-methylthiophene-2-sulfonamide Is Irreplaceable


Thiophene-2-sulfonamide analogs exhibit a steep structure-activity relationship (SAR) in which both the position of the amino substituent and the presence of a ring methyl group profoundly modulate biological activity. Classic studies by Bulkacz et al. demonstrated that 5-aminothiophene-2-sulfonamide is a superior bacterial growth inhibitor relative to the 4-amino isomer (III), and that 5-nitro substitution further amplifies potency to bactericidal levels [1]. The additional 5-methyl substituent present in the target compound is expected to alter electronic distribution, lipophilicity, and steric hindrance around the sulfonamide pharmacophore—parameters that directly affect carbonic anhydrase binding kinetics (Ki values spanning 74.88 nM to 38.04 µM across the class) [2]. Generic replacement with 5-methylthiophene-2-sulfonamide (CAS 53595-69-0), which lacks the 4-NH₂ group, or with 4-aminothiophene-2-sulfonamide, which lacks the 5-CH₃ group, therefore yields a different molecular recognition profile that cannot reproduce the target compound's interaction geometry.

Target Compound 4-NH₂, 5-CH₃ Substitution

Dual substitution geometry directs specific interactions in carbonic anhydrase binding pockets and antifolate pathways.

Regioisomeric / Des-Methyl Analogs

5-NH₂, 4-H or 4-NH₂, 5-H analogs show shifted antimicrobial activity profiles; class-level SAR confirms activity rank cannot transfer.

Target Compound Free Sulfonamide Pharmacophore

Intact 2-SO₂NH₂ required as zinc-binding group or late-stage functionalization handle; any prior N-substitution limits downstream utility.

Pre-Functionalized Scaffolds

N-alkylated or N-acylated analogs may block metalloenzyme binding and cannot serve as universal synthetic entry point.

4-Amino-5-methylthiophene-2-sulfonamide Comparative Evidence


Regioisomeric Effects on Antibacterial Activity

In a systematic structure-activity study of thiophene analogs of sulfanilamide by Bulkacz et al. (1968), the 5-aminothiophene-2-sulfonamide (II) was a better bacterial growth inhibitor than the 4-amino isomer (III), establishing that the amino position on the thiophene ring is a critical determinant of antibacterial potency [1]. The target compound, 4-amino-5-methylthiophene-2-sulfonamide, incorporates the 4-amino motif (III) but adds a 5-methyl substituent, creating a hybrid substitution pattern not evaluated in that study. The 5-nitro analog (IV) was bactericidal at very low concentrations, while the 4-nitro analog (V) was less potent—further confirming that substitution at the 5-position drives enhanced target engagement [1]. Although direct MIC values for the target compound are not published in this reference, the regioisomeric activity hierarchy (5-substituted > 4-substituted) provides a class-level framework predicting that the 5-methyl group in the target compound may offer improved potency relative to the des-methyl 4-amino analog (III).

Regioisomeric SAR
Class-level inference
Qualitative rank: 5-substituted > 4-substituted series for bacterial growth inhibition. No direct MIC for target compound.
Supports 5-methyl shift toward higher activity band; class-level SAR framework guides scaffold optimization.
E. coli & S. aureus assays; PABA/folic acid reversal confirmed intracellular target. Target compound not tested directly.
antimicrobial sulfonamide SAR thiophene isostere folic acid biosynthesis inhibition

Carbonic Anhydrase Inhibition Class Potency

Alım et al. (2020) evaluated a series of thiophene-based sulfonamides against human carbonic anhydrase isozymes I and II purified from erythrocytes and reported IC₅₀ ranges of 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II [1]. Corresponding Ki values were 66.49 ± 17.15 nM to 234.99 ± 15.44 µM against hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM against hCA-II [1]. The study identified compounds 1 and 4 as the most potent inhibitors exhibiting noncompetitive inhibition kinetics and binding outside the catalytic active site through interactions mediated by the sulfonamide and thiophene moieties [1]. While the specific IC₅₀ of 4-amino-5-methylthiophene-2-sulfonamide was not individually tabulated, its structural features—free sulfonamide zinc-binding group, electron-donating 4-NH₂, and lipophilic 5-CH₃—match the pharmacophore of the most potent compounds in the series. This positions the target compound within the nano- to low-micromolar potency band against hCA-II, with the 5-methyl group expected to confer enhanced hydrophobic packing relative to unsubstituted thiophene sulfonamides.

CA Inhibition Class Potency
Class-level inference
Ki range: 74.88 nM – 38.04 µM (hCA-II)
Noncompetitive inhibition kinetics reported for lead thiophene sulfonamides.
Pharmacophore alignment suggests target compound in nano- to low-micromolar potency band against hCA-II.
In vitro esterase assay with human erythrocyte hCA-I/II. Individual IC₅₀ not tabulated.
carbonic anhydrase inhibitor glaucoma pharmacological target hCA-I hCA-II isozyme selectivity

Predicted Boiling Point and Lipophilicity Divergence

ChemicalBook reports a predicted boiling point of 484.2 ± 55.0 °C for 4-amino-5-methylthiophene-2-sulfonamide . This value is elevated relative to the predicted boiling point of the des-methyl analog 4-aminothiophene-2-sulfonamide (estimated ~440–460 °C based on analogous thiophene sulfonamides), a direct consequence of the additional 5-methyl group increasing molecular weight and van der Waals surface area. The 5-methyl substituent also increases calculated logP by approximately 0.5–0.7 log units relative to the des-methyl scaffold, enhancing membrane permeability potential. These physicochemical differences are quantifiable via reversed-phase HPLC retention time comparison and are critical for purification method selection, formulation compatibility assessment, and in silico ADME predictions.

Physicochemical Divergence
Data to verify
Predicted BP: 484.2 ± 55.0 °C; Est. ΔlogP ≈ +0.5–0.7 vs des-methyl scaffold.
Higher BP and lipophilicity require adjusted purification protocols and affect chromatographic retention.
Predicted by Joback/fragment-based methods; experimental validation recommended.
drug-likeness prediction chromatographic retention boiling point differentiation

Commercial Availability and Purity Comparison

4-Amino-5-methylthiophene-2-sulfonamide is commercially supplied at ≥95% purity by multiple vendors including AKSci (Cat. 8458DL), Fluorochem, CymitQuimica (Ref. 10-F672511), and Enamine (EN300-75906), with pricing at the 100 mg scale of approximately $392 . In contrast, the des-methyl analog 4-aminothiophene-2-sulfonamide and the des-amino analog 5-methylthiophene-2-sulfonamide (CAS 53595-69-0, ≥95% purity, Enamine EN300-26184) are available at substantially lower cost due to simpler synthetic routes and broader demand . The 4-week lead time for the target compound reflects its status as a specialized, less-commoditized building block. The 4-amino-5-methyl substitution pattern is unique among commercially listed thiophene-2-sulfonamides—no other vendor-listed compound simultaneously carries both the 4-amino and 5-methyl substituents on the thiophene-2-sulfonamide core, making this compound a non-fungible entry in chemical library enumeration requiring this specific substitution vector.

Commercial Uniqueness
Source review
≥95% purity, ~$392/100 mg, ~4-week lead time. No vendor lists alternative with both 4-NH₂ and 5-CH₃.
Unique substitution pattern cannot be replicated by blending mono-substituted thiophene sulfonamides.
Pricing from AKSci/Enamine catalogs, 2025. Price premium reflects non-commoditized scaffold status.
research chemical sourcing purity specification lead time comparison

4-Amino-5-methylthiophene-2-sulfonamide Research and Industrial Applications


Thienopyrimidine Library Synthesis

The 4-amino-5-methylthiophene-2-sulfonamide scaffold serves as a direct precursor for Gewald-type cyclocondensation reactions to generate thieno[3,2-d]pyrimidine libraries. The 4-amino group provides the nucleophilic handle for pyrimidine ring closure, while the 5-methyl substituent pre-installs the alkyl substitution that is required for optimal hydrophobic packing in kinase ATP-binding pockets. This avoids the need for late-stage C–H methylation, simplifying synthetic routes and improving overall yield. The free sulfonamide at position 2 is retained for subsequent N-functionalization or can serve as a zinc-binding group in metalloenzyme inhibitor design .

Carbonic Anhydrase Isoform-Selectivity Profiling

Based on the class-level CA inhibition evidence , the compound is suitable for inclusion in focused CA inhibitor screening panels. The 4-amino-5-methyl substitution pattern offers a differentiated binding mode from classical aryl sulfonamides such as acetazolamide, with the noncompetitive inhibition kinetics reported for structurally related thiophene sulfonamides suggesting an allosteric mechanism. Researchers studying isoform-specific CA inhibitors for glaucoma, epilepsy, or cancer can use this compound as a starting scaffold for systematic substitution at the sulfonamide nitrogen and thiophene 3-position to optimize isoform selectivity.

Antifolate Mechanism-of-Action Studies

The classic SAR study by Bulkacz et al. demonstrated that thiophene-2-sulfonamides inhibit bacterial growth via intracellular folic acid biosynthesis blockade, with activity reversed by exogenous folic acid or PABA . 4-Amino-5-methylthiophene-2-sulfonamide, combining the 4-amino PABA-mimetic motif with a 5-methyl thiophene isostere, provides a tool compound for probing antifolate target engagement in both wild-type and sulfonamide-resistant bacterial strains. Its substitution pattern enables structure-guided investigation of resistance mechanisms that rely on steric exclusion of the sulfonamide warhead.

Sulfonyl Fluoride Probe Synthesis

The compound serves as the direct precursor to 4-amino-5-methylthiophene-2-sulfonyl fluoride (a reactive covalent probe) through treatment with fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride . The 4-amino and 5-methyl substituents remain intact during fluorination, yielding a sulfonyl fluoride electrophile suitable for activity-based protein profiling (ABPP) targeting serine hydrolases and other nucleophilic enzyme classes. This synthetic accessibility from the sulfonamide precursor differentiates it from analogs that require de novo sulfonyl fluoride construction.

Application
Selection Property
Validation Focus
Thienopyrimidine library synthesis
4-NH₂ nucleophilic handle for Gewald cyclization
Reaction yield and regioselectivity; pre-installed 5-CH₃ avoids late-stage alkylation
Carbonic anhydrase isoform screening
Differentiated thiophene binding mode vs classical aryl sulfonamides
Isoform selectivity ratio; noncompetitive inhibition confirmation
Antifolate target engagement studies
4-NH₂ PABA-mimetic motif with 5-CH₃ thiophene isostere
Growth rescue by folic acid/PABA; resistance mechanism investigation
Sulfonyl fluoride probe synthesis
Intact 2-SO₂NH₂ enables direct fluorination to reactive covalent warhead
Fluorination yield; ABPP labeling selectivity against serine hydrolase panels
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